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molecular formula C11H10O2S B1643333 7-methoxy-2-methyl-4H-thiochromen-4-one

7-methoxy-2-methyl-4H-thiochromen-4-one

Cat. No. B1643333
M. Wt: 206.26 g/mol
InChI Key: DPFOGVYUZIQCKI-UHFFFAOYSA-N
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Patent
US08759548B2

Procedure details

To a mixture of 3-methoxybenzenethiol (24 g, 28.5 mmol) in PPA (200 g) was added ethyl acetoacetate (22.8 g, 28.5 mmol) at room temperature under nitrogen. Then the reaction mixture was heated to 110° C. for 5 h with vigorous stirring and poured into ice-water (100 ml). The resultant mixture was extracted with ethyl acetate (500 ml×3). The combined organic phase was dried with anhydrous sodium sulfate, filtered and concentrated, then purified by silica gel column (PE/EtOAc=10/1) to afford desired product (2 g, 4%) as a yellow solid.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
4%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([SH:9])[CH:6]=[CH:7][CH:8]=1.[C:10](OCC)(=[O:15])[CH2:11][C:12]([CH3:14])=O>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6]([C:10](=[O:15])[CH:11]=[C:12]([CH3:14])[S:9]2)=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
COC=1C=C(C=CC1)S
Step Two
Name
Quantity
22.8 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Step Three
Name
ice water
Quantity
100 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resultant mixture was extracted with ethyl acetate (500 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column (PE/EtOAc=10/1)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2C(C=C(SC2=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 4%
YIELD: CALCULATEDPERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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